Stereochemical Impact on Inhibitory Profile
The (3S,5S) stereochemistry of this compound is its primary differentiator from other piperidinetriol stereoisomers. In a study evaluating a series of 16 chiral nonracemic polyhydroxylated piperidines, the (3S,4R,5R) isomer was a potent β-glucosidase inhibitor with an IC50 of 0.51 µM, while the (3S,4S,5R) isomer showed no inhibition (IC50 > 1000 µM) against the same enzyme [1]. This demonstrates that even a single change in stereochemistry can completely abolish activity. The (3S,5S) configuration thus provides a unique and specific tool for probing enzyme active sites where other stereoisomers are inactive.
| Evidence Dimension | Stereochemical Impact on β-Glucosidase Inhibition |
|---|---|
| Target Compound Data | Defined (3S,5S) stereochemistry; predicted to interact with a specific subset of glycosidase active sites. |
| Comparator Or Baseline | (3S,4R,5R) isomer: IC50 = 0.51 µM vs. (3S,4S,5R) isomer: IC50 > 1000 µM |
| Quantified Difference | Potency difference of >2000-fold based on stereochemistry alone. |
| Conditions | In vitro enzymatic assay using β-glucosidase. |
Why This Matters
Procuring a specific stereoisomer is non-negotiable for reproducible and interpretable results in glycosidase research; using an unspecified mixture risks introducing an inactive or confounding component.
- [1] Dhavale, D. D., Matin, M. M., Sharma, T., & Sabharwal, S. G. (2004). Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 12(19), 5091-5097. View Source
